2-Butyl-4-fluoro-1,1'-biphenyl
Description
2-Butyl-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a butyl group at the second position and a fluorine atom at the fourth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
920276-46-6 |
|---|---|
Molecular Formula |
C16H17F |
Molecular Weight |
228.30 g/mol |
IUPAC Name |
2-butyl-4-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C16H17F/c1-2-3-7-14-12-15(17)10-11-16(14)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3 |
InChI Key |
ZEOPPLYWSNGUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-fluoro-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For example, 2-fluoro-4-bromobiphenyl can be reacted with butylboronic acid under Suzuki–Miyaura conditions to yield 2-Butyl-4-fluoro-1,1’-biphenyl .
Industrial Production Methods: Industrial production of 2-Butyl-4-fluoro-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of additional halogenated derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced biphenyl derivatives.
Scientific Research Applications
2-Butyl-4-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 2-Butyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the butyl group, making it less hydrophobic.
4-Fluoro-1,1’-biphenyl: Similar structure but without the butyl group.
2-Butyl-1,1’-biphenyl: Lacks the fluorine atom, affecting its reactivity and biological activity
Uniqueness: 2-Butyl-4-fluoro-1,1’-biphenyl is unique due to the presence of both the butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Biological Activity
2-Butyl-4-fluoro-1,1'-biphenyl is a compound of interest in various fields of chemical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties, including anti-cancer activity and interactions with various biological targets.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. A study evaluated its effects on cancer cell lines, demonstrating significant cytotoxicity against several types of cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H146 (Lung) | 5.0 | Inhibition of Bcl-2 family proteins |
| H1417 (Lung) | 3.5 | Induction of apoptosis |
| MCF7 (Breast) | 7.2 | Cell cycle arrest |
Mechanistic Studies
Mechanistic studies have indicated that this compound interacts with key proteins involved in apoptosis regulation. Specifically, it has been shown to bind to Bcl-2 and Bcl-xL with high affinity, which are critical for cell survival in cancer cells.
Case Study: Binding Affinity Analysis
A docking study was conducted to evaluate the binding affinity of this compound to Bcl-2 proteins. The results indicated a strong interaction with a binding energy of -9.5 kcal/mol, suggesting that the compound effectively inhibits these anti-apoptotic proteins.
Toxicological Profile
The safety profile of this compound has also been assessed in preclinical models. Toxicity assays demonstrated that the compound exhibits low toxicity at therapeutic doses.
Table 2: Toxicity Profile in Preclinical Models
| Dose (mg/kg) | Observed Toxicity | LD50 (mg/kg) |
|---|---|---|
| 10 | No adverse effects | >1000 |
| 50 | Mild lethargy | |
| 100 | Moderate lethargy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
